molecular formula C8H13NO B1194371 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol CAS No. 83662-06-0

2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

Cat. No. B1194371
Key on ui cas rn: 83662-06-0
M. Wt: 139.19 g/mol
InChI Key: AREYOJNLKFSXPK-UHFFFAOYSA-N
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Patent
US06987123B2

Procedure details

A mixture of hexan-2,5-dione (5 g), ethanol amine (26.7 g) and pivalic acid (23.26 g) in a solvent mixture containing n-heptane: tetrahydrofuran: toluene (4:1:1, 50 mL) was refluxed with stirring at 110-120° C. Water formed during the reaction was removed azeotropically during 3 to 4 hrs. The reaction mixture was cooled and the solvent was removed. The residue obtained was dissolved in dichloromethane (30 mL), washed with saturated sodium bicarbonate solution (30 mL), water (30 mL), and then with brine (30 mL), dried (Na2SO4) and the solvent was evaporated. The crude compound obtained as an oily mass, was purified by column chromatography (silica gel 100-200), using ethyl acetate:hexane (2:8) as an eluent to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
23.26 g
Type
reactant
Reaction Step One
Name
n-heptane tetrahydrofuran toluene
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=O)[CH2:3][CH2:4][C:5](=O)[CH3:6].[CH2:9]([CH2:11][NH2:12])[OH:10].C(O)(=O)C(C)(C)C.CCCCCCC.O1CCCC1.C1(C)C=CC=CC=1>ClCCl.O>[OH:10][CH2:9][CH2:11][N:12]1[C:2]([CH3:1])=[CH:3][CH:4]=[C:5]1[CH3:6] |f:3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(CCC(C)=O)=O
Name
Quantity
26.7 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
23.26 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Step Two
Name
n-heptane tetrahydrofuran toluene
Quantity
50 mL
Type
reactant
Smiles
CCCCCCC.O1CCCC1.C1(=CC=CC=C1)C
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring at 110-120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
was removed azeotropically during 3 to 4 hrs
Duration
3.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (30 mL), water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine (30 mL), dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude compound obtained as an oily mass
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel 100-200)

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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